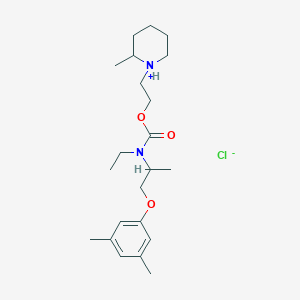

1H-Indole-3-methanol, 1-ethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1H-Indole-3-methanol, 1-ethyl-” is a chemical compound that belongs to the indole family . Indoles are heterocyclic aromatic compounds that are formed from a five-membered pyrrole ring and a six-membered benzene ring . They are known to possess diverse biological activities and are considered key structural components of different natural products .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. One such method involves a one-pot, three-component cyclocondensation reaction of thiobarbituric acid, substituted aromatic aldehyde, and indole . The new indole compounds are then fully characterized by FT-IR and NMR spectroscopy and mass spectrometry .Molecular Structure Analysis

The molecular structure of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . These techniques allow for a detailed view of the molecule’s structure.Chemical Reactions Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques. For example, the molecular weight of a similar compound, Tryptophol, is 161.2004 .作用機序

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids but also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

特性

CAS番号 |

110326-14-2 |

|---|---|

製品名 |

1H-Indole-3-methanol, 1-ethyl- |

分子式 |

C11H13NO |

分子量 |

175.23 g/mol |

IUPAC名 |

(1-ethylindol-3-yl)methanol |

InChI |

InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3 |

InChIキー |

STFQPSBXKZSHQS-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C2=CC=CC=C21)CO |

正規SMILES |

CCN1C=C(C2=CC=CC=C21)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)